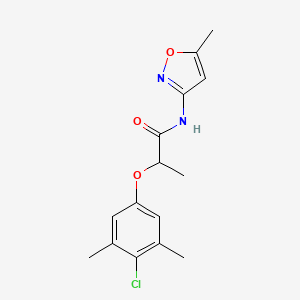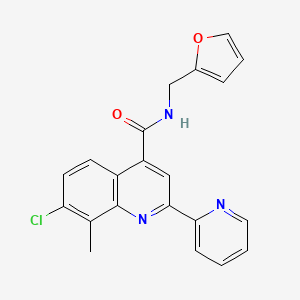
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide
説明
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide, commonly known as QD-1, is a small molecule drug that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QD-1 is a potent inhibitor of the protein-protein interaction (PPI) between the transcription factor c-Myc and its partner Max, which is involved in the regulation of cell growth and proliferation.
作用機序
QD-1 binds to the c-Myc-Max complex at the interface between the two proteins, disrupting the 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide and preventing the transcriptional activation of c-Myc target genes. This leads to the inhibition of cell growth and proliferation, and induction of apoptosis in cancer cells. The exact mechanism of action of QD-1 is still under investigation, but it is believed to involve the stabilization of a non-functional c-Myc-Max complex and the recruitment of co-repressors that inhibit gene expression.
Biochemical and Physiological Effects:
QD-1 has been shown to have potent inhibitory effects on c-Myc-Max 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide in vitro and in vivo. It has also been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models. QD-1 has been found to have anti-inflammatory effects in a mouse model of acute lung injury, and neuroprotective effects in a mouse model of Parkinson's disease. These findings suggest that QD-1 may have broad therapeutic potential in various disease indications.
実験室実験の利点と制限
QD-1 has several advantages for lab experiments, including its high yield and purity, and its well-characterized mechanism of action. However, QD-1 also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain biological assays. QD-1 also has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.
将来の方向性
There are several future directions for the development of QD-1 and related compounds. One direction is the optimization of the pharmacokinetic properties of QD-1, such as its solubility and half-life, to improve its efficacy as a therapeutic agent. Another direction is the identification of new targets for QD-1 and related compounds, which may expand their therapeutic potential beyond cancer and inflammation. Finally, the development of QD-1 as a tool compound for the study of c-Myc-Max 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide may lead to the discovery of new therapeutic targets and strategies for the treatment of cancer and other diseases.
科学的研究の応用
QD-1 has been extensively studied for its potential therapeutic applications in cancer and other diseases. The inhibition of c-Myc-Max 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models. QD-1 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. These findings suggest that QD-1 may have broad therapeutic potential in various disease indications.
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-18(2)24(22,23)19-12-9-15(10-13-19)17(21)20-11-5-7-14-6-3-4-8-16(14)20/h3-4,6,8,15H,5,7,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMYYGZPYKQCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenoxy)-2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4818332.png)

![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-isopropylacetamide](/img/structure/B4818349.png)
![7-methoxy-N-[3-(1-piperidinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4818354.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl 4-methylbenzoate](/img/structure/B4818372.png)
![2-(1-adamantyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4818374.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4818386.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4818389.png)
![N-[4-({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4818397.png)

![N-(3-chloro-4-methylphenyl)-2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4818412.png)
